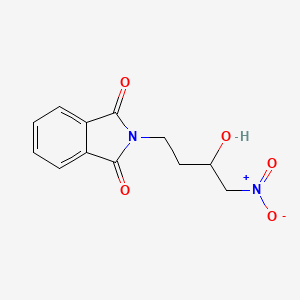
2-(3-hydroxy-4-nitrobutyl)-1H-isoindole-1,3(2H)-dione
描述
2-(3-hydroxy-4-nitrobutyl)-1H-isoindole-1,3(2H)-dione, commonly known as NBD, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that has been used to study various biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.
作用机制
NBD is a fluorescent probe that works by emitting fluorescence when excited by light. The mechanism of action of NBD involves the interaction of the nitro group with the thiol group of cysteine residues in proteins. The interaction between the nitro group and thiol group causes a conformational change in the protein, which results in the emission of fluorescence.
Biochemical and Physiological Effects:
NBD has been shown to have biochemical and physiological effects on cells and tissues. It has been shown to inhibit the activity of enzymes, such as the activity of caspases in apoptosis. NBD has also been shown to induce apoptosis in cancer cells. In addition, NBD has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
实验室实验的优点和局限性
NBD has several advantages for lab experiments. It is a fluorescent probe that can be used to study various biological processes. It is also relatively easy to synthesize and purify. However, there are also some limitations to the use of NBD. It can be toxic to cells at high concentrations, and it can also interfere with the activity of enzymes.
未来方向
There are several future directions for research on NBD. One direction is to study the interaction of NBD with other proteins and enzymes. Another direction is to study the effect of NBD on the function of cells and tissues. Additionally, the development of new fluorescent probes based on NBD could lead to the discovery of new biological processes and pathways.
科学研究应用
NBD has been used in various scientific research studies. It has been used as a fluorescent probe to study protein-protein interactions, enzyme activity, and intracellular signaling pathways. NBD has been used to study the conformational changes in proteins, such as the conformational changes in the myosin head during muscle contraction. NBD has also been used to study the binding of ligands to proteins, such as the binding of ATP to myosin.
属性
IUPAC Name |
2-(3-hydroxy-4-nitrobutyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c15-8(7-14(18)19)5-6-13-11(16)9-3-1-2-4-10(9)12(13)17/h1-4,8,15H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUVZZCSBFTSAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxy-4-nitrobutyl)-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-amino-4-(3-nitrophenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082656.png)
![(3,4-dimethoxybenzyl)[3-(4-isopropoxyphenyl)-3-phenylpropyl]amine](/img/structure/B4082659.png)
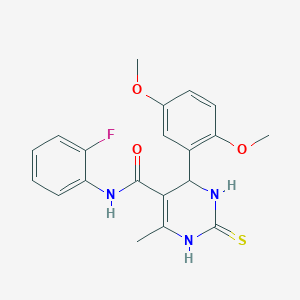
![N-{1-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4082666.png)
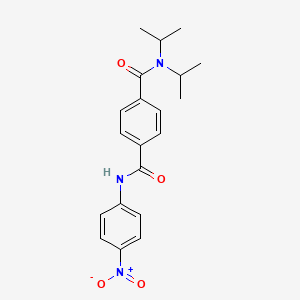
![5-bromo-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4082675.png)
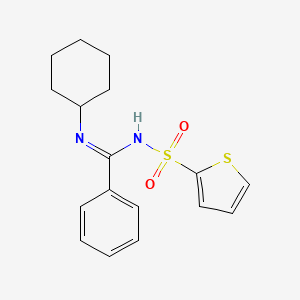
![3-{[(2-hydroxy-4-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4082698.png)
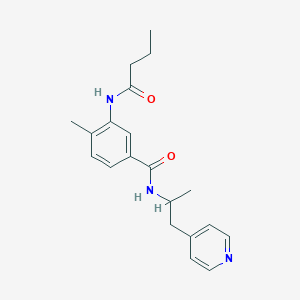
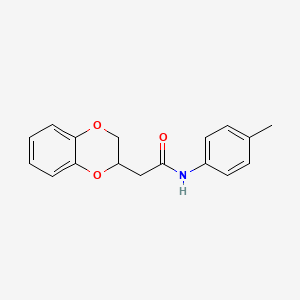
![(4-chlorophenyl)(4-{3-[4-(2,6-dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)methanone](/img/structure/B4082749.png)
![4-{[1-(4-bromophenyl)-3-oxo-3-phenylpropyl]amino}benzoic acid hydrochloride](/img/structure/B4082754.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4082755.png)
![N-(tert-butyl)-4-chloro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4082756.png)